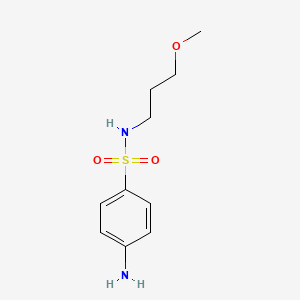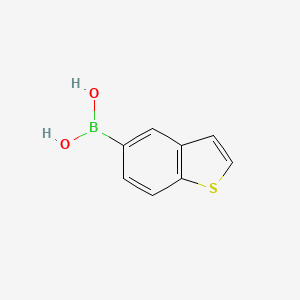
5-苯并噻吩硼酸
描述
5-Benzothiopheneboronic acid is an organic compound with the molecular formula C8H7BO2S and a molecular weight of 178.02 g/mol . This compound is part of the boronic acid family, which is known for its versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of both a boronic acid group and a benzothiophene moiety in its structure makes it a valuable intermediate in the synthesis of complex organic molecules .
科学研究应用
5-Benzothiopheneboronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
5-Benzothiopheneboronic acid, also known as benzothiophene-5-boronic acid, is a biochemical used in proteomics research . .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules, particularly with hydroxyl groups in carbohydrates and serine residues in proteins .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acids are often used in the synthesis of various organic compounds, suggesting that they may play a role in facilitating chemical reactions .
Action Environment
Boronic acids, in general, are known to be stable under a wide range of conditions, suggesting that they may be relatively insensitive to environmental factors .
生化分析
Biochemical Properties
5-Benzothiopheneboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. The nature of these interactions often involves the formation of stable complexes with palladium catalysts, facilitating the coupling reactions .
Cellular Effects
5-Benzothiopheneboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells, potentially altering cellular responses and metabolic activities . The compound’s impact on cell signaling pathways can lead to changes in gene expression, thereby influencing cellular functions and overall cell health .
Molecular Mechanism
At the molecular level, 5-Benzothiopheneboronic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with metal catalysts, such as palladium, is crucial for its role in facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions . Additionally, 5-Benzothiopheneboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Benzothiopheneboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Benzothiopheneboronic acid remains stable under specific storage conditions, such as at 4°C .
Dosage Effects in Animal Models
The effects of 5-Benzothiopheneboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical reactions or cellular functions. At higher doses, it may cause toxic or adverse effects, including potential disruptions in cellular metabolism and function . Understanding the dosage-dependent effects of 5-Benzothiopheneboronic acid is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
5-Benzothiopheneboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s role in the Suzuki-Miyaura coupling reaction highlights its importance in metabolic processes that involve carbon-carbon bond formation . Additionally, 5-Benzothiopheneboronic acid may influence metabolic flux and metabolite levels, further impacting cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 5-Benzothiopheneboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of 5-Benzothiopheneboronic acid is essential for optimizing its use in biochemical research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-Benzothiopheneboronic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
The synthesis of 5-Benzothiopheneboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an organolithium or Grignard reagent with a borate ester, followed by hydrolysis to yield the boronic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .
化学反应分析
5-Benzothiopheneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved .
相似化合物的比较
5-Benzothiopheneboronic acid can be compared with other boronic acids and benzothiophene derivatives:
Benzo[b]thiophene-2-boronic acid: Similar in structure but differs in the position of the boronic acid group, leading to different reactivity and applications.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: A benzothiophene derivative with additional functional groups, used for its antimicrobial properties.
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: Another benzothiophene derivative with potential antifungal applications.
The uniqueness of 5-Benzothiopheneboronic acid lies in its combination of the boronic acid and benzothiophene moieties, which provides a versatile platform for various chemical transformations and applications .
属性
IUPAC Name |
1-benzothiophen-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZWFSXTOTWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586321 | |
| Record name | 1-Benzothiophen-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845872-49-3 | |
| Record name | 1-Benzothiophen-5-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845872-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


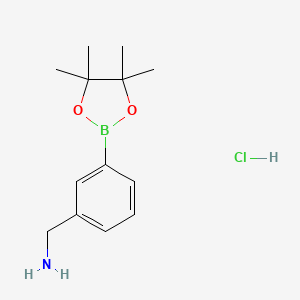
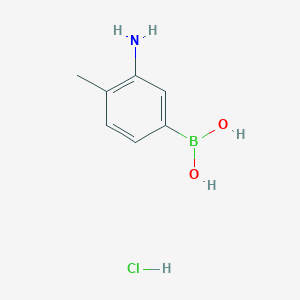
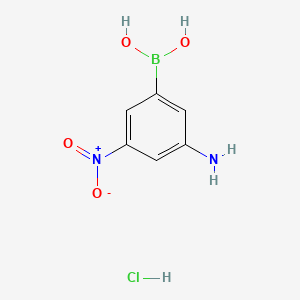
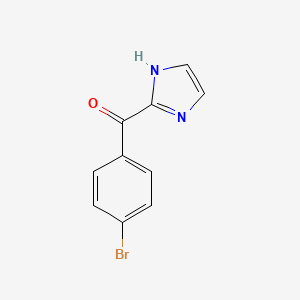
![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)
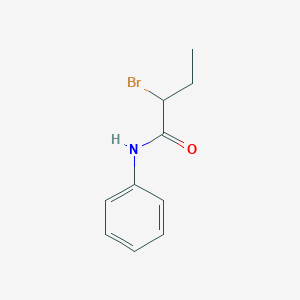
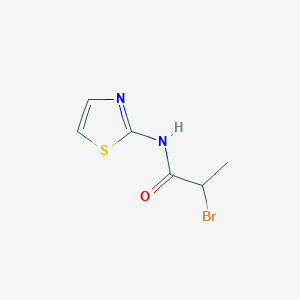


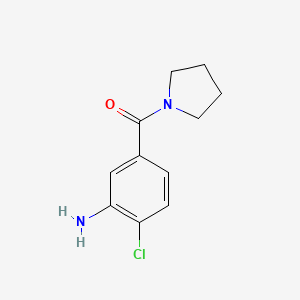
![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)
